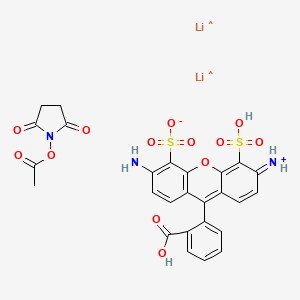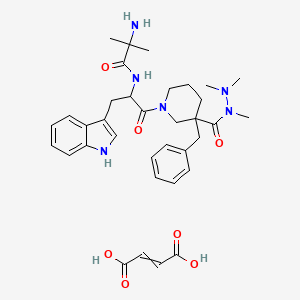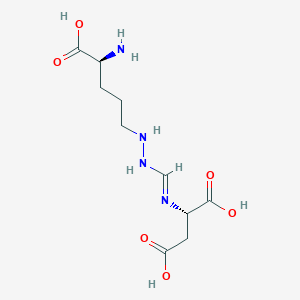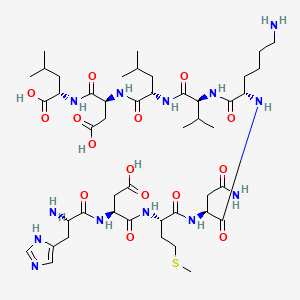
Einecs 234-375-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is known for its high melting point of 498°C and boiling point of 900°C . Cupric bromide is used in various fields, including photography, medicine, and laser technology.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cupric bromide can be synthesized through several methods:
Reaction of Copper(II) Sulfate with Sodium Bromide: This reaction results in the formation of cupric bromide precipitate. [ \text{CuSO}_4 + 2 \text{NaBr} \rightarrow \text{CuBr}_2 + \text{Na}_2\text{SO}_4 ]
Reaction of Copper Oxide with Hydrobromic Acid: This method produces cupric bromide and water. [ \text{CuO} + 2 \text{HBr} \rightarrow \text{CuBr}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, cupric bromide is often produced by the reaction of copper metal with bromine or bromine water. The resulting product is then purified through crystallization and dehydration processes .
Chemical Reactions Analysis
Cupric bromide undergoes various types of chemical reactions:
Oxidation and Reduction: Cupric bromide can be reduced to copper(I) bromide using reducing agents like sulfite. [ 2 \text{CuBr}_2 + \text{SO}_3^{2-} + \text{H}_2\text{O} \rightarrow 2 \text{CuBr} + \text{SO}_4^{2-} + 2 \text{HBr} ]
Substitution Reactions: Cupric bromide acts as a brominating agent in organic synthesis, where it substitutes bromine atoms into organic molecules.
Catalytic Reactions: It serves as a catalyst in various organic reactions, including cross-coupling and polymerization.
Scientific Research Applications
Cupric bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cupric bromide involves its ability to generate reactive oxygen species (ROS) and release copper ions. These processes lead to oxidative stress, membrane disruption, and enzyme inhibition in biological systems . The compound’s antimicrobial properties are attributed to its ability to damage microbial cell membranes and degrade RNA .
Comparison with Similar Compounds
Cupric bromide can be compared with other copper halides:
Copper(I) Bromide (CuBr): Unlike cupric bromide, copper(I) bromide is a white diamagnetic solid that adopts a polymeric structure.
Copper(II) Chloride (CuCl₂): This compound is similar to cupric bromide but contains chloride ions instead of bromide.
Copper(II) Fluoride (CuF₂): Copper(II) fluoride is another related compound with distinct physical and chemical properties, including higher reactivity due to the presence of fluoride ions.
Cupric bromide stands out due to its unique applications in laser technology and its role as a brominating agent in organic synthesis.
Properties
CAS No. |
11129-27-4 |
|---|---|
Molecular Formula |
Br2Cu |
Molecular Weight |
223.35 g/mol |
IUPAC Name |
copper;dibromide |
InChI |
InChI=1S/2BrH.Cu/h2*1H;/q;;+2/p-2 |
InChI Key |
QTMDXZNDVAMKGV-UHFFFAOYSA-L |
Canonical SMILES |
[Cu+2].[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-[2-(2,6-Dichloropyridin-4-yl)ethynyl]phenyl]propanoic acid](/img/structure/B11930145.png)



![N-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B11930169.png)
![(2S,3R,4R,5R,6S)-2-(hydroxymethyl)-6-[4-(6-methoxypyridin-3-yl)-2-methylphenyl]sulfanyloxane-3,4,5-triol](/img/structure/B11930173.png)
![N-[2-[2-(dimethylamino)ethyl-(trideuteriomethyl)amino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide;methanesulfonic acid](/img/structure/B11930174.png)
![N-[5-[1-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]triazol-4-yl]-2-propanoylphenyl]quinoline-2-carboxamide](/img/structure/B11930178.png)

![heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11930190.png)


![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11930209.png)
